1-Phenylguanidine carbonate

描述

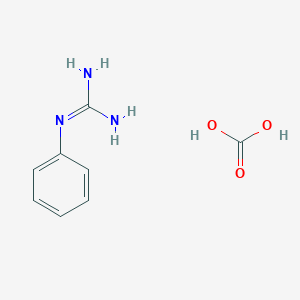

1-Phenylguanidine carbonate is a chemical compound with the molecular formula C8H11N3O3. It is a salt formed from the reaction of 1-phenylguanidine and carbonic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 1-Phenylguanidine carbonate can be synthesized by reacting 1-phenylguanidine with carbonic acid. The reaction typically involves dissolving 1-phenylguanidine in a suitable solvent, such as water or ethanol, and then adding carbonic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .

化学反应分析

Thermal Decomposition

Decomposition initiates at 147-150°C via carbonate group liberation:

C₆H₁₁N₃·H₂CO₃ → C₆H₁₁N₃ + CO₂↑ + H₂O↑

Characteristic markers:

Pyrimidine Formation Reactions

The compound condenses with diketones to form pesticidal pyrimidines:

Model reaction with methyl ethyl diketone :

C₆H₁₁N₃·H₂CO₃ + CH₃COCOC₂H₅ → C₁₁H₁₃N₃O + CO₂↑ + H₂O

Key controls:

Table 2: Impurity profile in pyrimidine synthesis

| Impurity | Formation Cause | Mitigation Strategy |

|---|---|---|

| N-N-hexichol urea | Excess HCl + O₂ exposure | Batchwise cyanamide addition |

| 1-Phenyl biguanide | Cyanamide polymerization | 80-85°C controlled dosing |

Competitive Side Reactions

Suboptimal conditions promote undesired pathways:

A. Phenylurea formation

NH₂CN + H₂O → NH₂CONH₂ (urea)

NH₂CONH₂ + C₆H₅NH₃⁺ → C₆H₅NHCONH₂ + NH₄⁺

Occurrence: 0.5-0.7% yield in non-optimized batches

B. Diphenylguanidine formation

2 C₆H₅NH₂ + NH₂CN → (C₆H₅NH)₂C=NH + NH₃↑

Suppression method:

Process Optimization Findings

科学研究应用

Pharmaceutical Applications

1-Phenylguanidine carbonate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of bioactive compounds, particularly in the synthesis of pyrimidine derivatives, which are crucial for numerous therapeutic agents.

Key Pharmaceutical Uses :

- Pyrimidine Synthesis : It is used to prepare pharmaceutically active pyrimidines, which are essential components in many drugs targeting various diseases .

- Antimicrobial Agents : The compound is involved in synthesizing derivatives that exhibit antimicrobial properties, contributing to the development of new antibiotics and antifungal agents .

Agrochemical Applications

In agrochemistry, this compound is recognized for its role as an intermediate in the synthesis of pesticides and herbicides. It aids in the production of compounds that enhance crop protection and yield.

Agrochemical Uses :

- Pesticidal Activity : The compound is utilized as a precursor for creating pesticidally active pyrimidine derivatives, enhancing agricultural productivity by protecting crops from pests .

- Herbicides Development : It also plays a role in synthesizing herbicides that target specific weed species without harming crops .

Material Science Applications

In material science, this compound is used as an accelerator in the vulcanization process of rubber. This application enhances the mechanical properties and durability of rubber products.

Material Science Uses :

- Rubber Industry : The compound accelerates vulcanization, improving the elasticity and strength of rubber products. It is particularly beneficial in producing tires and other rubber goods .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of pyrimidines | Development of therapeutic agents |

| Agrochemicals | Pesticide synthesis | Enhanced crop protection |

| Material Science | Rubber vulcanization accelerator | Improved durability and elasticity |

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a novel antimicrobial agent using this compound as an intermediate. The resulting compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic .

Case Study 2: Development of Pesticides

Research on the synthesis of a new class of pesticides based on this compound revealed enhanced efficacy against resistant pest populations. Field trials indicated a substantial increase in crop yield compared to untreated controls, showcasing its agricultural importance .

作用机制

The mechanism of action of 1-phenylguanidine carbonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

相似化合物的比较

- 1-Phenylguanidine hydrochloride

- 1-Phenylguanidine sulfate

- N-Phenylguanidine carbonate

Comparison: 1-Phenylguanidine carbonate is unique in its ability to form stable salts with carbonic acid, which enhances its solubility and stability compared to other similar compounds. This property makes it particularly useful in applications where solubility and stability are critical .

生物活性

1-Phenylguanidine carbonate (CAS Number: 6685-76-3) is a chemical compound characterized by its molecular formula . It is a white crystalline solid, soluble in water and organic solvents, primarily utilized in organic synthesis and biological research. This compound serves as a building block for various bioactive compounds, including pharmaceuticals and agrochemicals, and has garnered attention for its potential biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. This compound has been particularly studied for its role as an enzyme inhibitor and receptor antagonist.

Pharmacological Applications

This compound has shown potential in various pharmacological contexts, including:

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on several enzymes, particularly carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and CO2 transport. Research indicates that derivatives of this compound exhibit selective inhibition against specific CA isoforms, including tumor-associated variants .

- Receptor Antagonism : Its application extends to the modulation of P2X7 receptors, which are involved in neuroinflammatory processes. Studies have explored the design of novel PET tracers targeting these receptors, indicating the relevance of this compound in neuropharmacology .

Case Studies

- Inhibition of Carbonic Anhydrases : A study synthesized various derivatives from this compound and evaluated their inhibitory activity against human carbonic anhydrase isoforms I, II, IV, and IX. Some derivatives showed submicromolar potency and excellent selectivity for hCA IX, highlighting the therapeutic potential of these compounds in cancer treatment .

- P2X7 Receptor Studies : Research involving the P2X7 receptor revealed that this compound derivatives could serve as effective antagonists. These studies demonstrated the compound's ability to modulate receptor activity in models relevant to neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other guanidine derivatives:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Guanidine | Simple guanidine | Broad-spectrum antimicrobial properties |

| 2-Phenylguanidine | Guanidine derivative | Different biological activities compared to 1-phenylguanidine |

| Phenylurea | Urea derivative | Primarily used in herbicides; less versatile |

| N,N-Dimethylguanidine | Dimethylated guanidine | Used as a stabilizer in polymer formulations |

The distinct combination of biological activity and chemical reactivity makes this compound a valuable compound for further research and application development across multiple scientific fields.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-phenylguanidine carbonate, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves the condensation of phenylguanidine with carbonic acid derivatives under controlled pH and temperature. Early methods (1916) used aqueous-phase reactions with ammonium carbonate . Modern protocols recommend stepwise purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Yield optimization requires monitoring reaction time (4–6 hrs) and stoichiometric ratios (1:1.2 phenylguanidine to carbonate source) . Characterization via melting point (147–152°C) and HPLC (C18 column, 0.1% TFA mobile phase) is critical for quality control .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

- Methodological Answer : Key properties include LogP (2.087), hydrogen bond donors/acceptors (5/6), and thermal stability (decomposition >200°C). Use differential scanning calorimetry (DSC) for melting point validation and dynamic vapor sorption (DVS) for hygroscopicity analysis . Computational tools (e.g., Gaussian software) can predict molecular descriptors like PSA (119.43 Ų) and rotatable bonds (2) . Always cross-reference with NIST Chemistry WebBook for thermodynamic data validation .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer : Follow PRISMA guidelines for systematic reporting:

- Materials : Specify CAS 6685-76-3, grade (e.g., analytical vs. technical), and supplier (avoid unreliable sources like benchchem.com ).

- Methods : Detail reaction conditions (solvent, pH) and instrumentation (e.g., Bruker NMR for structural confirmation).

- Data : Include raw spectral data (e.g., ¹H NMR: δ 7.3–7.5 ppm aromatic protons) in supplementary files, per Beilstein Journal guidelines .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s role in enzyme inhibition (e.g., urokinase plasminogen activator)?

- Methodological Answer : Use Protein Data Bank (PDB) structure 2O8W for docking studies. Employ AutoDock 4.2 with parameters:

- Grid box centered on uPA’s active site (coordinates x=15.2, y=–4.3, z=22.1).

- Lamarckian genetic algorithm (100 runs) to assess binding affinity .

Validate with molecular dynamics (MD) simulations (AMBER force field) to analyze ligand-protein stability over 50 ns . Compare results with gabexate or amiloride controls for selectivity .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound for CO₂ fixation?

- Methodological Answer : Address discrepancies (e.g., variable cyclic carbonate yields) by:

- Parameter Screening : Test solvent polarity (DMF vs. THF), CO₂ pressure (1–10 bar), and temperature (25–80°C) .

- Mechanistic Probes : Use in situ FTIR to track carbamate intermediate formation (1650–1700 cm⁻¹).

- Statistical Analysis : Apply ANOVA to identify significant variables (p<0.05) and optimize via response surface methodology (RSM) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., –NO₂, –OCH₃) at the phenyl ring via Buchwald-Hartwig coupling.

- Biological Assays : Use chromogenic substrates (e.g., BAPNA for trypsin inhibition) to quantify IC₅₀ values .

- Data Integration : Corrogate SAR with DFT-calculated electronic parameters (HOMO/LUMO energies) to identify key pharmacophores .

Q. Methodological Guidance for Data Handling

Q. What frameworks ensure rigorous formulation of research questions involving this compound?

- Methodological Answer : Apply FINER criteria:

属性

IUPAC Name |

carbonic acid;2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSYAIICRRZSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6685-76-3 | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70216974 | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-89-0, 14018-90-7, 6685-76-3 | |

| Record name | Phenylguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。